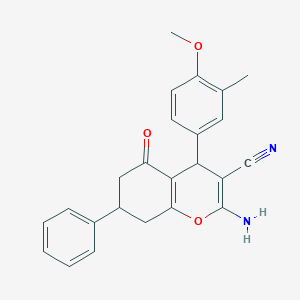

N-(2-ethyl-6-methylphenyl)-2,4-dimethylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The closest compounds I found are “N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide” and "N-(2-ETHYL-6-METHYLPHENYL)-2-(2-METHOXY-4-METHYLPHENOXY)ACETAMIDE" . These compounds belong to the family of acetamides, which are amides derived from acetic acid .

Synthesis Analysis

A study discusses the synthesis of a compound similar to your query, where the kinetic resolution process for producing (S)-N-(2-ethyl-6-methylphenyl) alanine from racemic methyl ester using lipase B from Candida antarctica (CalB) was investigated .Chemical Reactions Analysis

In terms of chemical reactions, a study discusses the hydrogenation of N-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-imine, a process used in the industrial production of agrochemical (S)-metolachlor .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like “N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide” have been studied. It has a molecular weight of 235.33 and is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación

Asymmetric Catalytic Process

The compound is used in the largest-scale asymmetric catalytic process for the industrial production of agrochemical (S)-metolachlor . The challenging hydrogenation across the sterically crowded carbon–nitrogen double bond was achieved using a mixture of [IrCl(COD)]2, (R,SFc)-Xyliphos, NBu4I .

Hydrogenation Mechanism

The compound is used in the study of hydrogenation mechanisms . A plausible proton-first, outer-sphere mechanism based on density functional theory calculations has been proposed that is consistent with the experimentally observed activity and the enantioselectivity of the industrial process .

Weed Control

The compound is used in the formulation of preemergence herbicides . Research has been conducted to compare the weed control efficacy of liquid, granular, and micro-encapsulated formulations of preemergence herbicides in different tillage systems .

Kinetic Resolution Process

The compound is used in the kinetic resolution process for producing (S)-N-(2-ethyl-6-methylphenyl) alanine from racemic methyl ester using lipase B from Candida antarctica (CalB) .

Mecanismo De Acción

Target of Action

It is hypothesized that these types of compounds may bind covalently to enzymes, coenzymes, or metabolic intermediates containing sulfhydryl (-sh) groups .

Mode of Action

Similar compounds, such as chloroacetamides and thiocarbamates, are known to bind covalently to enzymes, coenzymes, or metabolic intermediates containing sulfhydryl (-sh) groups . This binding can inhibit the synthesis of lipids, isoprenoids, and other metabolic processes requiring coenzyme A .

Biochemical Pathways

Similar compounds have been shown to affect lipid biosynthesis and isoprenoid biosynthesis

Result of Action

Similar compounds have been shown to inhibit early seedling growth and cause similar injury symptoms in susceptible species

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(2-ethyl-6-methylphenyl)-2,4-dimethylbenzenesulfonamide. For instance, soil aeration status can impact the environmental fate of similar herbicides, with anaerobic conditions reducing adsorption and promoting desorption, potentially releasing a greater amount of the herbicide from the soil after field application .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(2-ethyl-6-methylphenyl)-2,4-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2S/c1-5-15-8-6-7-13(3)17(15)18-21(19,20)16-10-9-12(2)11-14(16)4/h6-11,18H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPVWGGHQPAIHSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1NS(=O)(=O)C2=C(C=C(C=C2)C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B4976785.png)

![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-thiophenecarboxamide](/img/structure/B4976788.png)

![2,6-dimethoxy-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-4-pyrimidinecarboxamide](/img/structure/B4976798.png)

![N-({[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-phenylacrylamide](/img/structure/B4976805.png)

![1-[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B4976822.png)

![4-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-1,2-dimethylpiperazine](/img/structure/B4976832.png)

![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(2-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4976840.png)

![4-[4-(dimethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B4976852.png)

![1-(2,3-dimethylphenyl)-5-{2-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4976869.png)